N-(1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
CAS No.: 897453-87-1
Cat. No.: VC11938517
Molecular Formula: C17H16N6O3S2
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897453-87-1 |
|---|---|
| Molecular Formula | C17H16N6O3S2 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H16N6O3S2/c1-21-13-12(14(25)23(3)17(26)22(13)2)20-16(21)27-8-11(24)19-15-18-9-6-4-5-7-10(9)28-15/h4-7H,8H2,1-3H3,(H,18,19,24) |
| Standard InChI Key | OTOCKTSZILWMMV-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=NC4=CC=CC=C4S3 |
| Canonical SMILES | CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₇H₁₆N₆O₃S₂ and a molecular weight of 416.5 g/mol. Its IUPAC name reflects the integration of two heterocyclic systems:
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1,3-Benzothiazol-2-yl: A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring.
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1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine: A modified purine derivative with methyl substitutions at positions 1, 3, and 9, and ketone groups at positions 2 and 6.
The two moieties are connected by a sulfanyl-acetamide linker, which introduces a thioether (-S-) and an amide (-NH-CO-) functional group .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 897453-87-1 | |
| Molecular Formula | C₁₇H₁₆N₆O₃S₂ | |
| Molecular Weight | 416.5 g/mol | |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
| SMILES | CC(=O)Nc1nc2c(s1)cccc2.SCC(=O)Nc3ncnc4c3n(c(=O)n(c4=O)C)C |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions:
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Benzothiazole Formation: 2-Aminobenzothiazole is synthesized via cyclization of 2-aminothiophenol with a carbon source (e.g., chloroacetic acid) .
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Purine Modification: The purine core is functionalized through methylation and oxidation to introduce the 1,3,9-trimethyl and 2,6-dioxo groups .
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Coupling Reaction: A sulfanyl-acetamide bridge connects the two moieties via nucleophilic substitution or thiol-ene chemistry.
Analytical Characterization
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NMR Spectroscopy: Used to confirm the positions of methyl groups and the connectivity of the sulfanyl-acetamide linker .
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Mass Spectrometry: Validates the molecular weight and fragmentation pattern .
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X-ray Crystallography: Resolves the crystal structure, revealing dihedral angles between the benzothiazole and purine planes (e.g., 2.7°–7.2° in related compounds) .
Pharmacological and Toxicological Considerations
ADME Properties
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Absorption: Moderate bioavailability predicted due to the compound’s logP (~2.5) and molecular weight.
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Metabolism: Likely undergoes hepatic oxidation (e.g., CYP3A4-mediated demethylation) .
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Excretion: Renal clearance expected, given its polarity and solubility profile.
Toxicity Risks
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Hepatotoxicity: Potential from reactive metabolites of the benzothiazole ring .
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Off-Target Effects: Purine analogs may interfere with endogenous nucleotide metabolism .
Research Gaps and Future Directions
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Target Identification: High-throughput screening to map protein targets (e.g., kinases, DNA repair enzymes).
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Structure-Activity Relationships: Modifying the methyl groups or sulfanyl linker to optimize potency.
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In Vivo Studies: Assessing efficacy in disease models (e.g., xenografts for anticancer activity).
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